lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate
Description
Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate is a lithium salt featuring a heterocyclic triazolo-oxazin core linked to an acetate group.
Properties
IUPAC Name |
lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.Li/c11-7(12)3-5-8-9-6-4-13-2-1-10(5)6;/h1-4H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXGFBDEMKEINW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCC2=NN=C(N21)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225145-01-5 | |
| Record name | lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Cyclization reactions between cyclic imidates and hydrazinyl precursors yield the triazolo-oxazin scaffold. A study demonstrated that methyl 2-hydrazinyl-2-oxoacetate reacts with pyrrolo-imidate derivatives under acidic conditions to form 5H-6,7-pyrrolo[2,1-c]-1,2,4-triazole-3-carboxylic acid intermediates. For the target compound, analogous reactions employ oxazinone imidates to generate the fused triazolo-oxazin structure.
Key reaction parameters :
Ring-Closing Metathesis (RCM)
Alternative approaches use RCM to form the oxazin ring post-triazole synthesis. For example, 3-vinyltriazole precursors undergo metathesis with Grubbs catalyst to generate the eight-membered oxazin ring. This method offers stereochemical control but requires stringent anhydrous conditions.
Lithium Salt Formation
Conversion of the carboxylic acid to the lithium salt involves neutralization with lithium hydroxide:
$$
\text{Triazolo-oxazin-CH}2\text{COOH} + \text{LiOH} \rightarrow \text{Triazolo-oxazin-CH}2\text{COOLi} + \text{H}_2\text{O}
$$
Critical process details :
| Parameter | Optimal Value |
|---|---|
| Molar ratio (Acid:LiOH) | 1:1.05 |
| Solvent | Deionized H₂O |
| Temperature | 25°C |
| Crystallization | Acetone/water (3:1) |
| Purity | >98% (HPLC) |
Industrial-Scale Production Considerations
While laboratory methods use batch processes, industrial synthesis employs:
Continuous Flow Chemistry
- Microreactors for cyclocondensation steps (residence time <10 min)
- In-line pH monitoring during neutralization
- Spray drying for final product isolation
Purification Technologies
- Simulated moving bed (SMB) chromatography for triazolo-oxazin intermediates
- Nanofiltration to remove lithium impurities
Analytical Characterization
Essential quality control metrics for the final product:
Spectroscopic Data :
- $$ ^1\text{H NMR} $$ (D₂O): δ 4.25 (m, 4H, oxazin CH₂), 3.89 (s, 2H, CH₂COO), 3.45 (t, 2H, triazole CH₂)
- $$ \text{IR} $$: 1580 cm⁻¹ (C=N stretch), 1410 cm⁻¹ (COO⁻ asym. stretch)
Thermal Properties :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy | Requires acidic conditions |
| RCM | Stereoselectivity | Catalyst cost |
| Alkylation | Mild conditions | Multiple steps |
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives with altered oxidation states.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different lithium salts or derivatives .
Scientific Research Applications
Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its triazolo-oxazin moiety. Below is a comparative analysis with structurally related lithium salts and heterocyclic systems:
Table 1: Structural Features of Comparable Compounds
*Estimated based on structural similarity to oxadiazole analogs.
†Calculated using atomic masses (Li = 6.94, C = 12.01, H = 1.01, N = 14.01, O = 16.00).
Key Observations :
- The fused triazole-oxazine system may enhance thermal stability but reduce solubility in nonpolar solvents compared to benzodiazepine derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted based on structural analogs.
Stability and Reactivity
- Thermal Stability: The triazolo-oxazin system’s fused rings may resist decomposition at higher temperatures compared to monocyclic oxadiazoles.
- Chemical Reactivity : The acetate group is susceptible to esterase-mediated hydrolysis, similar to other lithium carboxylates .
- pH Sensitivity : Both lithium salts are stable under neutral conditions but may degrade in strongly acidic or basic environments.
Biological Activity
Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C7H8LiN3O3
- Molecular Weight : 189.1 g/mol
- IUPAC Name : Lithium 2-(5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate
- InChI Key : XYXGFBDEMKEINW-UHFFFAOYSA-M
Lithium ions are known to influence various biological pathways. The compound's biological activity is primarily attributed to its interaction with key enzymes and signaling pathways:
-
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B) :
- Lithium has been extensively studied for its ability to inhibit GSK3B, a critical enzyme involved in numerous cellular processes including apoptosis and gene expression regulation. This inhibition occurs through competition with magnesium ions for binding sites and by increasing phosphorylation levels of GSK3B substrates .
- Modulation of Neurotransmitter Systems :
- Impact on Gene Expression :
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects :
- Neuroprotective Properties :
Case Study 1: Lithium and Bipolar Disorder
A study involving patients with bipolar disorder showed that lithium treatment significantly reduced the frequency of manic episodes. The underlying mechanism was linked to the inhibition of GSK3B and subsequent modulation of signaling pathways associated with mood regulation .
Case Study 2: Neuroprotection in Neurodegeneration
Research published in the Journal of Neuroscience found that lithium administration in animal models of Alzheimer's disease resulted in reduced neuroinflammation and improved cognitive function. This was attributed to lithium's ability to enhance neurotrophic factor signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Mechanism of Action |
|---|---|---|
| Lithium(1+) ion 2-{5H,6H,7H,[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate | 187.2 g/mol | GSK3 inhibition |
| Lithium(1+) ion 6-methyl-5H,[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | 174.1 g/mol | GSK3 inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate, and what critical reaction parameters require optimization?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor heterocycles. For example, reacting a triazole derivative with an oxazine precursor in polar aprotic solvents (e.g., DMSO or pyridine) under reflux conditions. Key optimizations include:
- Reagent stoichiometry : Ensure precise molar ratios of phosphorus pentasulfide (for thione intermediates) or alkylating agents.
- Temperature control : Maintain 80–100°C to prevent side reactions.
- Purification : Use acetonitrile/DMSO solvent systems for recrystallization to isolate high-purity crystals .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Confirm the triazolo-oxazine core via characteristic proton shifts (e.g., δ 4.2–5.0 ppm for oxazine ring protons and δ 7.0–8.5 ppm for aromatic protons in related analogs).
- IR Spectroscopy : Identify carboxylate (COO⁻) stretches near 1600–1650 cm⁻¹ and lithium-oxygen coordination bands at 450–500 cm⁻¹.
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What experimental strategies elucidate the lithium ion’s coordination behavior in the acetate moiety?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to determine Li⁺ coordination geometry (e.g., tetrahedral vs. octahedral) and bonding interactions with the acetate oxygen atoms.
- DFT calculations : Model the electron density distribution and binding energies to predict preferred coordination sites.
- Conductivity measurements : Assess ionic mobility in solution to infer dissociation behavior .
Q. How should researchers design stability studies for this compound under varying physicochemical conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC-UV at 24-hour intervals.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.
- Light sensitivity : Expose solid samples to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. What in vitro models are suitable for evaluating the biological activity of triazolo-oxazine derivatives, and how can contradictory activity data be resolved?
- Methodological Answer :
- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases or CNS-related receptors) using fluorescence polarization or radiometric assays.
- Cell-based models : Use neuronal cell lines (e.g., SH-SY5Y) for neuroactivity studies, measuring cAMP levels or calcium flux.
- Data contradiction resolution :
- Purity verification : Re-test compounds after re-crystallization to exclude impurity-driven artifacts.
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple replicates.
- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. functional assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
